- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,
Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

93413-76-4 structure
Nome do Produto:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol
- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- Venlafaxine Cyano
- PubChem15651
- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)
- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)
- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile
- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile
- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol
- SCHEMBL1671921
- AS-37928
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-
- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol
- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile
- INTERMEDIATE OF VENLAFAXINE
- CS-0186384
- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol
- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile
- DB-017889
- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol
- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-
- 93413-76-4
- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile
- KMK8U27KDY
- DTXSID101257342
- J-006057
- ASYJSBPNAIDUHX-UHFFFAOYSA-N
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-
- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile
- AC-572
- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol
- H1303
- MFCD06658142
- AKOS015889694
- 131801-69-9
- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol
- BCP08873
-
- MDL: MFCD06658142
- Inchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
- Chave InChI: ASYJSBPNAIDUHX-UHFFFAOYSA-N
- SMILES: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1
Propriedades Computadas
- Massa Exacta: 245.14200
- Massa monoisotópica: 245.141578849g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 3
- Complexidade: 306
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 53.2
- XLogP3: 3.1
Propriedades Experimentais
- Cor/Forma: Colorless and transparent liquid
- Densidade: 1.142
- Ponto de Fusão: 125.0 to 129.0 deg-C
- Ponto de ebulição: 410.146 ºC at 760 mmHg
- Ponto de Flash: 201.849 ºC
- Índice de Refracção: 1.561
- PSA: 53.25000
- LogP: 2.99758
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Informações de segurança
-
Símbolo:
- Pedir:warning
- Declaração de perigo: H302+H312+H332-H315-H319
- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Condição de armazenamento:0-10°C
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 5g |
¥1737.0 | 2023-09-07 | |
Cooke Chemical | BD8329831-100mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 100mg |
RMB 105.60 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-100mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 100mg |
¥133.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-250mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 250mg |
¥160.0 | 2023-09-07 | |
Cooke Chemical | BD8329831-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 5g |
RMB 1412.00 | 2025-02-20 | |
TRC | C982103-250mg |
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol |
93413-76-4 | 250mg |
$196.00 | 2023-05-18 | ||
Fluorochem | 211895-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 5g |
£272.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257054-1g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
¥631.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | >98.0%(HPLC)(N) | 5G |
¥1,765.00 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
¥640.00 | 2022-10-10 |
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
Referência
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanolJingxi Huagong Zhongjianti, 2009, 39(3), 45-46,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C
Referência
- Green method for industrially producing venlafaxine hydrochloride, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
Referência
- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C
Referência
- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixturesBioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281,
Método de produção 6
Condições de reacção
1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C
Referência
- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,
Método de produção 7
Condições de reacção
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water
Referência
- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
Referência
- Process for the preparation of an intermediate for venlafaxine, India, , ,
Método de produção 9
Condições de reacção
1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water
Referência
- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C
1.2 3.5 h, -6 - -5 °C
1.2 3.5 h, -6 - -5 °C
Referência
- Synthesis of venlafaxine hydrochlorideZhejiang Huagong, 2011, 42(5), 9-11,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C
Referência
- An improved process for the preparation of venlafaxine, India, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
Referência
- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxineTetrahedron Letters, 2004, 45(39), 7291-7295,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Referência
- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysisOrganic & Biomolecular Chemistry, 2015, 13(36), 9381-9387,
Método de produção 14
Condições de reacção
1.1 rt → 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
Referência
- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C
Referência
- Synthesis and molecular structure analysis of venlafaxine intermediate and its analogJournal of Chemical Crystallography, 2005, 35(12), 957-963,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C
Referência
- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
Referência
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Referência
- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C
Referência
- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetateMolecular Crystals and Liquid Crystals, 2007, 469, 121-129,
Método de produção 20
Condições de reacção
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
Referência
- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Literatura Relacionada
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Pureza:99%
Quantidade:5g
Preço ($):326.0
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Pureza:98.00%
Quantidade:25kg
Preço ($):Inquérito